3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Overview
Description
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes bromine and chlorine substituents, makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Methoxylation: The addition of a methoxy group to the brominated phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the double bond in the prop-2-enoic acid moiety.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Detailed studies using techniques such as molecular docking and spectroscopy are often employed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid: Similar in structure but with a fluorine atom instead of chlorine.
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile: Another brominated compound with different functional groups.
Uniqueness
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-14-4-2-1-3-12(14)10-21-15-7-6-13(18)9-11(15)5-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGQDDYBBWKGDS-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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